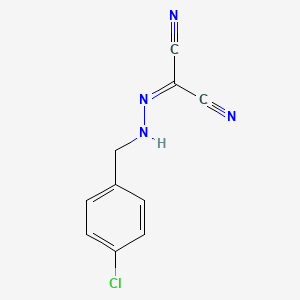

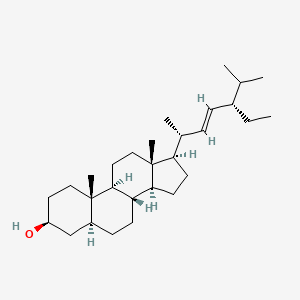

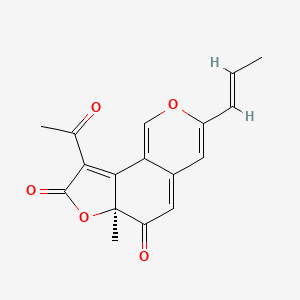

![molecular formula C15H28N2O4S B1237424 (1S,2S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B1237424.png)

(1S,2S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.

Wissenschaftliche Forschungsanwendungen

Potentiometric Sensors

- A sulfur-containing macrocyclic diamide was synthesized and used in PVC-based polymeric membrane electrodes for sensing Cd(2+) ion. The electrodes showed linear Nernstian responses and good discrimination ability against various metal ions, proving effective in potentiometric sensing applications (Shamsipur et al., 2009).

Synthesis of Energetic Materials

- A study on the synthesis of 4,10-Dinitro-2,6,8,12-tetraoxa-4,10-diazatetracyclo[5.5.0.05,903,11]dodecane (TEX) explored its production using fuming nitric acid and concentrated sulfuric acid. This process is significant for creating energetic materials (Maksimowski & Gołofit, 2013).

Mercury Detection

- The interaction of mercury(II) with anthracene-containing macrocyclic ligands was studied for detecting mercury. These macrocycles showed fluorescence quenching upon mercury addition, indicating their potential in mercury detection (Tamayo et al., 2007).

Nanosized Brönsted Acidic Catalyst

- Research on a nanosized N-sulfonic acid showed its efficient use as a catalyst for synthesizing polyhydroquinoline derivatives. This highlights its application in facilitating chemical reactions under solvent-free conditions (Goli-Jolodar et al., 2016).

Synthesis of Pheromone Components

- The synthesis of components of the pheromone of Microdiprion pallipes, using chiral and nonracemic building blocks, demonstrates the role of such macrocyclic compounds in synthesizing biologically active substances (Nakamura & Mori, 1999).

Risk Assessment in Formulation Development

- A study on a β-lactamase inhibitor compound showed the importance of selecting the appropriate form of an Active Pharmaceutical Ingredient (API) for development, highlighting its relevance in pharmaceutical formulation (Mortko et al., 2010).

Theoretical and Pharmacological Studies

- Synthesis of 7,15-diazadispiro[5.1.5.3]hexadecane and its derivatives has been reported for use in theoretical and pharmacological studies, illustrating its application in drug development and research (Egg, 1975).

Eigenschaften

Produktname |

(1S,2S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid |

|---|---|

Molekularformel |

C15H28N2O4S |

Molekulargewicht |

332.5 g/mol |

IUPAC-Name |

(1S,2S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid |

InChI |

InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)/t12-,13?,14-,15+;/m0./s1 |

InChI-Schlüssel |

FCEHFCFHANDXMB-LZMJSSQSSA-N |

Isomerische SMILES |

C1CCN2CC3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4.OS(=O)(=O)O |

Kanonische SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O |

Synonyme |

alpha Isosparteine alpha-Isosparteine Anhydrous, Sparteine Sulfate beta Isosparteine beta-Isosparteine D-sparteine Depasan Retard Genisteine Alkaloid L-Sparteine Pachycarpine Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Anhydrous Sparteine, (+)-Isomer Sparteine, (-)-Isomer Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer Sulfate Anhydrous, Sparteine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

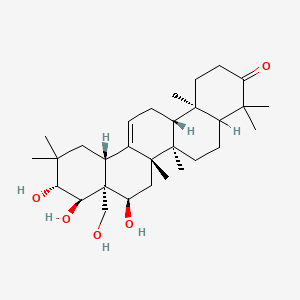

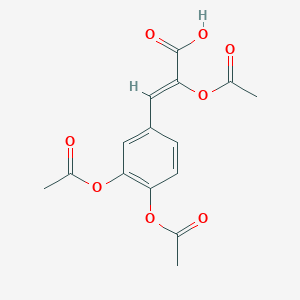

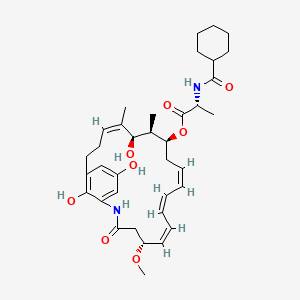

![2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid](/img/structure/B1237344.png)

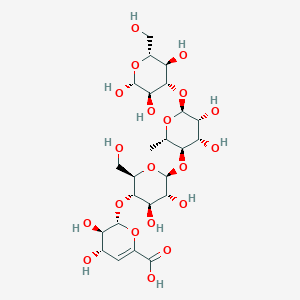

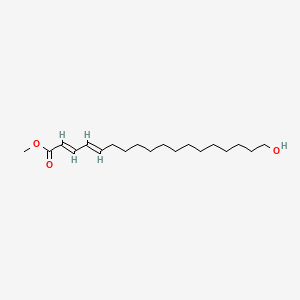

![(Z,2S,10S)-2,10-diamino-5-[[(5S)-5-amino-5-carboxypentyl]iminomethyl]undec-5-enedioic acid](/img/structure/B1237357.png)

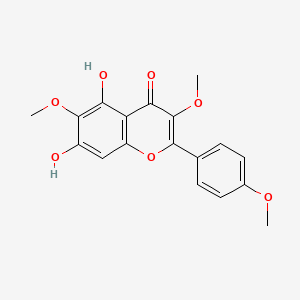

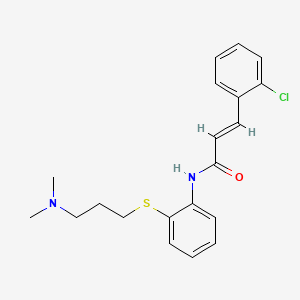

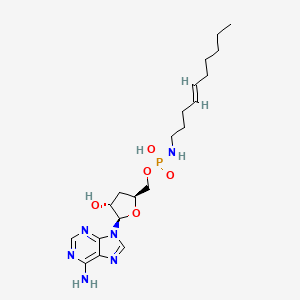

![9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1237360.png)